molecular formula C14H15BrN4O B5794342 4-bromo-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

4-bromo-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

Cat. No.: B5794342
M. Wt: 335.20 g/mol
InChI Key: XOVBQCQAGGNUSQ-UHFFFAOYSA-N
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Description

4-Bromo-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, phenyl, and piperazine groups in the molecule suggests that it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Phenylation: The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a suitable palladium catalyst.

    Piperazine Substitution: The piperazine moiety can be attached through nucleophilic substitution reactions using piperazine and appropriate leaving groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding pyridazinone oxides.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of substituted pyridazinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one: Lacks the bromine atom, which may affect its biological activity.

    4-Bromo-2-phenylpyridazin-3(2H)-one: Lacks the piperazine moiety, which may influence its pharmacological properties.

    4-Bromo-5-(piperazin-1-yl)pyridazin-3(2H)-one: Lacks the phenyl group, which may alter its chemical reactivity and biological effects.

Uniqueness

The unique combination of bromine, phenyl, and piperazine groups in 4-bromo-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-bromo-2-phenyl-5-piperazin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O/c15-13-12(18-8-6-16-7-9-18)10-17-19(14(13)20)11-4-2-1-3-5-11/h1-5,10,16H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVBQCQAGGNUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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